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Introduction

Mediator Complex Subunit 27 (Med27) is a key component of the Mediator complex, a
multiprotein assembly that serves as a crucial transcriptional coactivator.[1][2] The Mediator
complex acts as a bridge, conveying regulatory signals from gene-specific transcription factors
to the RNA polymerase Il machinery, thereby initiating the transcription of nearly all protein-
coding genes.[3][4]

Recent clinical studies have identified biallelic loss-of-function variants in the MED27 gene as
the cause of a novel autosomal recessive neurodevelopmental disorder.[5][6] Affected
individuals typically present with global developmental delay, intellectual disability, dystonia,
and cerebellar atrophy or hypoplasia.[5][7] This highlights the critical role of Med27 in normal
neural development, particularly for the cerebellum.[6][8]

Investigating the in vivo function of Med27 through animal models presents a significant
challenge. Global knockout of Med27 in mice results in preweaning lethality, and CNS-specific
knockout leads to perinatal death, underscoring its essential role in early embryonic
development.[1][6] Therefore, to study the function of Med27 in specific cell lineages and at
later developmental stages, the generation of conditional knockout (cKO) mouse models is
imperative. These models allow for the spatio-temporal deletion of the gene, bypassing the
issue of embryonic lethality.

These application notes provide a comprehensive overview and detailed protocols for the
generation and characterization of Med27 conditional knockout mouse models using
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CRISPR/Cas9 technology.

Signaling Pathway and Function

Med27 is an integral part of the Mediator complex, which facilitates the initiation of
transcription. It helps connect transcription factors bound to enhancer regions with the RNA
Polymerase Il complex at the promoter, thereby activating gene expression. Loss of Med27
function disrupts this process, leading to the dysregulation of downstream target genes critical
for development. In neurodevelopment, identified downstream targets include transcription
factors such as Lhx1, foxo3a, and fosab.[1][6]
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Caption: Role of Med27 in Mediator complex-regulated transcription.

Quantitative Data Summary

The complete lethality of global Med27 knockout mice necessitates the use of conditional
models or alternative organisms like zebrafish to study its function. Data from these models
provide quantitative insights into the consequences of Med27 loss.

Table 1: Summary of Med27 Knockout Phenotypes in Mouse and Zebrafish Models
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Model o Key
. Genotype Viability Reference
Organism Phenotypes
. Embryonic
Med27-/- Preweaning
Mouse . development [1][6]
(Global KO) lethality .
failure
- ] Cerebellar
Mouse CNS-specific KO  Perinatal death ) [6]
agenesis
Progressive
cerebellar
Cerebellum- )
Mouse N Viable atrophy, motor [6]
specific KO

deficits, loss of

Purkinje cells

| Zebrafish | med27-/- (Global KO) | Embryonic/larval lethal | Severe developmental defects,
motor deficits, cerebellar atrophy |[1][8] |

Table 2: Example Quantitative Phenotypic Data from med27 Knockout Zebrafish
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Phenotypic . med27 .
Wild-Type (WT) Observation Reference
Parameter Knockout (KO)
Failure in
. . C g neurogenesis
Proliferative . Significantly . ]
Baseline with defective [9]
Cells (PH3+) Increased .
progenitor cell
differentiation
Widespread cell
Apoptotic Cells ) Significantly death in the
Baseline 9]
(Caspase3+) Increased central nervous
system
Impaired
Neural Stem ) Significantly development of
] Baseline [8]
Cells (nestin+) Decreased early neural
progenitors
Motor deficits
Locomotor Significantly consistent with
. Normal [9]
Activity Reduced cerebellar

dysfunction

| Purkinje Cells | Normal Population | Significantly Decreased | Loss of critical cerebellar
neurons |[9] |

Experimental Protocols

Protocol 1: Generation of Med27 Conditional Knockout
(cKO) Mice via CRISPRI/Cas9

This protocol outlines the generation of a Med27 conditional allele (Med27flox) by inserting two
loxP sites flanking a critical exon. This allows for subsequent deletion of the exon by crossing
with a Cre-recombinase expressing mouse line.
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Caption: Workflow for generating Med27 conditional knockout mice.
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Methodology:
» Design of CRISPR/Cas9 Reagents:

o Identify a critical exon of the Med27 gene. Deletion of this exon should lead to a frameshift
mutation and a loss-of-function allele.

o Using a CRISPR design tool (e.g., CHOPCHOP, CRISPOR), design two single guide
RNAs (sgRNAs) that target the introns flanking the critical exon.[10]

o Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor to serve
as a repair template. This template should contain the loxP sequence flanked by 50-100
bp homology arms corresponding to the genomic sequences on either side of the sgRNA
cut sites.

e Preparation of Injection Mix and Microinjection:

o Prepare a microinjection mix containing Cas9 mRNA (or protein), the two validated
SgRNAs, and the ssODN repair template.[11]

o Collect fertilized zygotes from superovulated female mice (e.g., C57BL/6N strain).
o Perform pronuclear microinjection of the CRISPR/Cas9 mix into the zygotes.[12][13]
e Generation of Founder Mice:

o Surgically transfer the microinjected embryos into the oviducts of pseudopregnant
surrogate mothers.[13]

o Allow the pregnancies to proceed to term and pups (FO founders) to be born.
e Screening and Validation:
o When pups are weaned, obtain tail biopsies for DNA extraction.

o Use PCR with primers designed to flank the targeted region to screen for founders
carrying the loxP-flanked (floxed) allele. The insertion of the loxP site will result in a slightly
larger PCR product than the wild-type allele.
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o Confirm the correct insertion and orientation of the loxP sites and the absence of
unintended mutations by Sanger sequencing the PCR products from positive founders.

e Breeding and Colony Establishment:

o Breed the validated FO founder mice with wild-type mice to test for germline transmission
and establish a heterozygous Med27flox/+ line.

o Intercross the Med27flox/+ mice to generate homozygous Med27flox/flox mice, which

serve as the conditional knockout line.

Protocol 2: Tissue-Specific Knockout and Genotyping
1. Breeding for Tissue-Specific Deletion:
To achieve a tissue-specific knockout, cross the homozygous Med27flox/flox mice with a Cre-

driver line that expresses Cre recombinase in the tissue of interest (e.g., Nestin-Cre for the
central nervous system, Pcp2-Cre for cerebellar Purkinje cells).
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Caption: Breeding scheme to generate tissue-specific Med27 KO mice.

2. Genotyping Protocol:

A three-primer PCR strategy is commonly used to differentiate between the wild-type (+), floxed
(flox), and knockout (A) alleles in a single reaction.

e Primer F: Binds upstream of the 5' loxP site.
e Primer R1: Binds between the loxP sites (within the floxed exon).
e Primer R2: Binds downstream of the 3' loxP site.

Table 3: Primer Design and Expected PCR Product Sizes for Genotyping

Primer Name Sequence (5' to 3') Description
(Sequence specific to Forward primer upstream
Med27-F .
intron) of 5' loxP
n Reverse primer within floxed
Med27-R1 (Sequence specific to exon)

exon

Reverse primer downstream of

Med27-R2 (Sequence specific to intron)
3' loxP

Forward primer for Cre
Cre-F (Standard Cre sequence)
transgene

| Cre-R | (Standard Cre sequence) | Reverse primer for Cre transgene |

Expected Results:

e Wild-Type (+): Primer F + R1 produce a small band.

o Floxed Allele (flox): Primer F + R1 produce a slightly larger band (due to loxP site).

» Knockout Allele (A): Primer F + R2 produce a band. The F+R1 product is absent as the exon
is deleted.
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e Cre Transgene: Cre-F + Cre-R produce a band indicating presence of the Cre transgene.

Protocol 3: Phenotypic Characterization of Cerebellum-
Specific Med27 KO Mice

1. Behavioral Analysis (Motor Function):

» Rotarod Test: Assess motor coordination and balance by placing mice on a rotating rod with
accelerating speed. Record the latency to fall. Med27 cKO mice are expected to show
reduced performance.

o Balance Beam Test: Mice are trained to traverse a narrow beam. Record the time taken and
the number of foot slips. This tests fine motor control and balance.

2. Histological Analysis:

» Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA), dissect and post-fix the
brain. Cryoprotect in sucrose, embed, and section the cerebellum using a cryostat or
vibratome.

» Nissl Staining: Stain sections to visualize neuronal architecture and identify any gross
morphological defects or cell loss in the cerebellum.

e Immunohistochemistry (IHC):
o Use an antibody against Calbindin-D28K to specifically label Purkinje cells.

o Quantify the number and examine the dendritic arborization of Purkinje cells in cKO mice
compared to control littermates (Med27flox/flox without Cre). A reduction in Purkinje cell
number is an expected phenotype.[6]

3. Molecular Analysis:
* RNA Extraction and qPCR:
o Dissect the cerebellum from cKO and control mice.

o Extract total RNA and synthesize cDNA.
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o Perform quantitative real-time PCR (QPCR) to measure the expression levels of Med27 (to
confirm knockout) and potential downstream target genes like Lhx1.[6] A significant
downregulation of these targets would provide a molecular link to the observed phenotype.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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